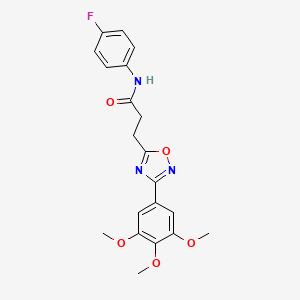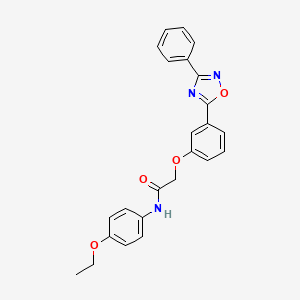
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of sulfonamide compounds, which have been used in medicine for decades due to their antibacterial and antifungal properties. However, CPMA has a unique structure that sets it apart from other sulfonamide compounds, making it a promising candidate for further research.
作用机制
The mechanism of action of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in acid production and an increase in pH, which can be beneficial in certain medical conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have several biochemical and physiological effects in the body. In addition to its inhibitory activity on carbonic anhydrase enzymes, N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory disorders and oxidative stress-related conditions.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its high inhibitory activity on carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to reduce intraocular pressure in animal models, making it a promising candidate for further study in this area. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide in these and other areas of medicine.
合成方法
The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of cyclopentylamine with ethyl chloroacetate to produce N-cyclopentylglycine ethyl ester. This intermediate is then reacted with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent to yield N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been optimized to improve yield and purity, making it a viable compound for further research.
科学研究应用
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied for its potential as a therapeutic agent in several areas of medicine. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance and fluid secretion in the body. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a higher inhibitory activity than other sulfonamide compounds, making it a promising candidate for the development of new carbonic anhydrase inhibitors.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)12-18(21)19-14-5-8-16-17(11-14)25-10-9-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSUOHLJMBEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6680352 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)












